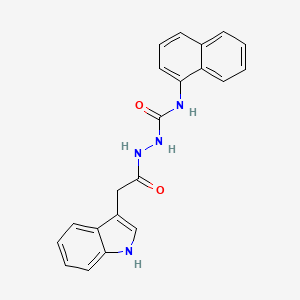![molecular formula C20H17F3N2OS B5605228 1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea](/img/structure/B5605228.png)
1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea is a complex organic compound with the molecular formula C18H13F3N2O This compound is notable for its unique structure, which includes a naphthalene ring and a trifluoropropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea typically involves multiple steps, starting with the preparation of the naphthalene derivative and the trifluoropropylsulfanyl phenyl derivative. These intermediates are then coupled through a urea formation reaction. Common reagents used in these reactions include arylboronic acids, naphthalene derivatives, and trifluoropropylsulfanyl compounds .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with additional hydrogen atoms .
Scientific Research Applications
1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The trifluoropropylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)ethan-1-one: Similar in structure but lacks the trifluoropropylsulfanyl group.
(Naphthalen-2-yl)(phenyl)methanone: Shares the naphthalene ring but has different substituents.
9,10-Di(naphthalen-2-yl)anthracene: Contains multiple naphthalene rings but different functional groups
Uniqueness
1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)11-12-27-18-8-4-3-7-17(18)25-19(26)24-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEXAAYCCZLYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=C3SCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5605153.png)

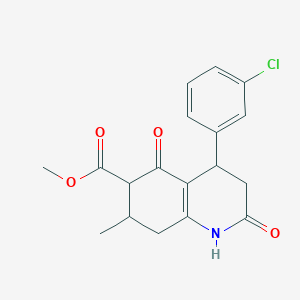
![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)
![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B5605167.png)
![3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B5605173.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5605185.png)
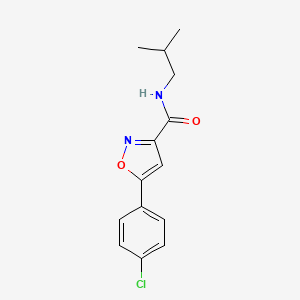
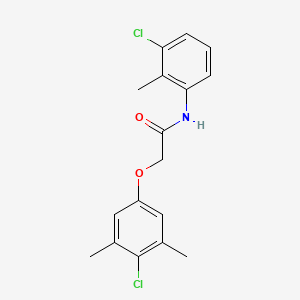
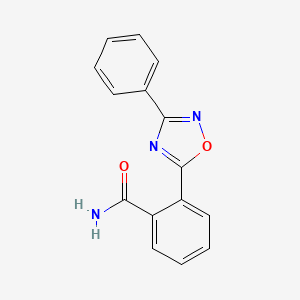
![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5605226.png)
